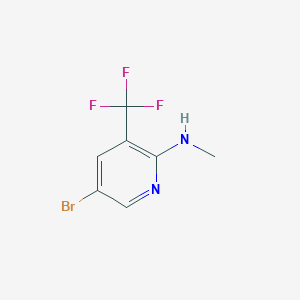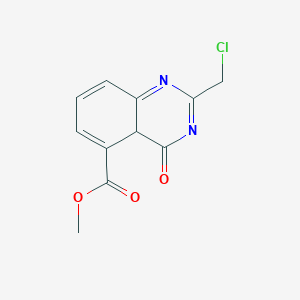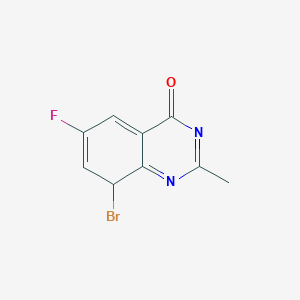
8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique substitution pattern, offers interesting properties that make it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one typically involves the annulation of o-amino benzamides with appropriate halogenated reagents. One efficient approach is a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free . This method is characterized by good functional group tolerance and easy operation.
Industrial Production Methods
Industrial production methods for quinazolinones, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and non-toxic reagents, is increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the halogenated positions .
Wissenschaftliche Forschungsanwendungen
8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may also interact with cellular pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-fluoro-2-methyl-8H-quinazolin-4-one: Lacks the bromine substitution but shares similar core structure and properties.
8-bromo-2-methyl-8H-quinazolin-4-one: Similar to the target compound but without the fluorine substitution.
6-bromo-2-methyl-8H-quinazolin-4-one: Contains bromine but lacks the fluorine substitution.
Uniqueness
8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H6BrFN2O |
|---|---|
Molekulargewicht |
257.06 g/mol |
IUPAC-Name |
8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrFN2O/c1-4-12-8-6(9(14)13-4)2-5(11)3-7(8)10/h2-3,7H,1H3 |
InChI-Schlüssel |
BXHANUKPBYRBGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C2=CC(=CC(C2=N1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


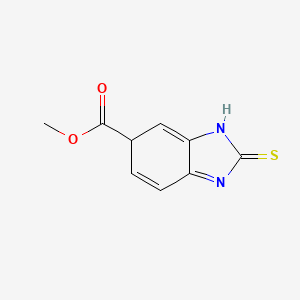
![2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12344064.png)
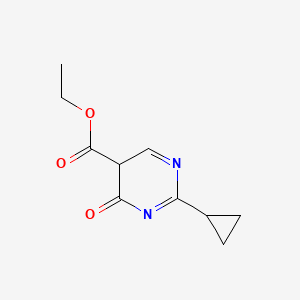
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344096.png)
![N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B12344103.png)
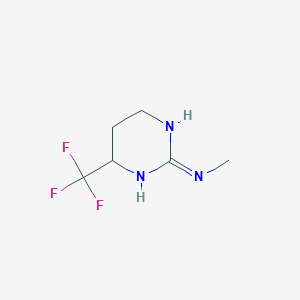
![2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B12344116.png)
![[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12344126.png)
![5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12344128.png)
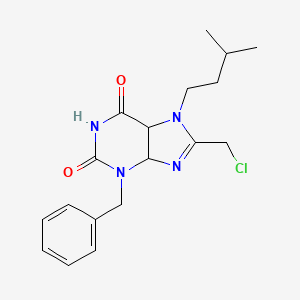
![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)
![4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12344135.png)
